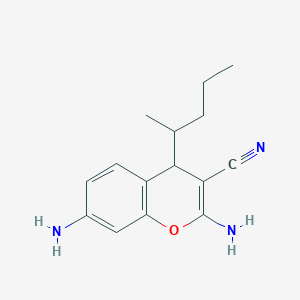

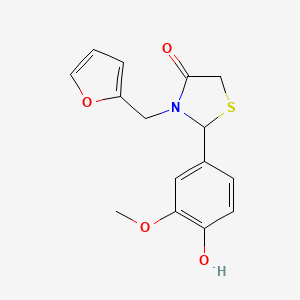

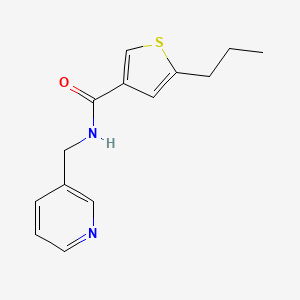

![molecular formula C14H11BrN2 B5142145 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)

2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. Recent advances include radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Researchers explore their use as building blocks for designing novel drug candidates. The direct functionalization of this scaffold is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives.

Deep-Blue Emitters in Optoelectronics

Imidazo[1,2-a]pyridine derivatives exhibit promising properties as deep-blue emitters in optoelectronic devices. Their electron-rich aromatic structure contributes to efficient light emission, making them suitable for organic light-emitting diodes (OLEDs) and other display technologies .

Polymer Chemistry and Material Science

Researchers have synthesized polymers containing imidazo[1,2-a]pyridine moieties. These polymers are characterized for their thermal stability, molecular weight, and energy levels (HOMO and LUMO). Understanding their properties aids in designing functional materials for applications such as sensors, coatings, and organic electronics .

Agrochemicals and Pesticides

Imidazo[1,2-a]pyridines, including 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine, serve as intermediates in the synthesis of agrochemicals and pesticides. Their structural diversity allows modification to enhance bioactivity against pests and diseases in agriculture .

Photocatalysis and Green Chemistry

Recent advances involve using imidazo[1,2-a]pyridines in radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods enable efficient functionalization of the imidazo[1,2-a]pyridine scaffold, contributing to green and sustainable chemical processes .

Medicinal Chemistry and Drug Discovery

While not specific to the compound 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine, the broader class of imidazo[1,2-a]pyridines has potential in drug discovery. Researchers explore their biological activities, targeting receptors, enzymes, and pathways. Further studies may reveal novel therapeutic agents .

Orientations Futures

The field of imidazo[1,2-a]pyridines is a vibrant area of research due to their wide range of applications in medicinal chemistry . Future directions may include the development of new synthetic methods, exploration of their biological activities, and their use in the design and synthesis of new drugs .

Mécanisme D'action

Target of Action

The primary targets of 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine are piroplasms, including Babesia bovis , B. bigemina , B. divergens , B. caballi , and Theileria equi . These are a group of protozoan parasites that cause economically significant diseases in both domestic and wild animals .

Mode of Action

The compound interacts with its targets by inhibiting their growth in a dose-dependent manner . The highest inhibitory effects of the compound were detected on the growth of B. caballi , with an IC50 value of 0.47±0.07 . The efficacy of the compound was higher against B. bigemina (IC50: 1.37±0.15) compared to the positive-control diminazene aceturate (DA) (IC50: 2.29±0.06) .

Biochemical Pathways

It is known that the compound has a wide range of applications in medicinal chemistry . It is recognized as a valuable heterocyclic scaffold in organic synthesis , suggesting that it may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (27313) and its solid form suggest that it may have good bioavailability.

Result of Action

The compound has a long-lasting inhibitory effect on bovine Babesia parasites’ in vitro growth up to 4 days after treatment . When coupled with DA at 0.75 or 0.50 IC50, a high concentration (0.75 IC50) of the compound produced additive suppression of B. bovis growth . This suggests that the compound could be a promising combination therapy for the treatment of B. bovis .

Action Environment

As a solid compound , it may be stable under a variety of environmental conditions

Propriétés

IUPAC Name |

2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPONKGOHNQXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

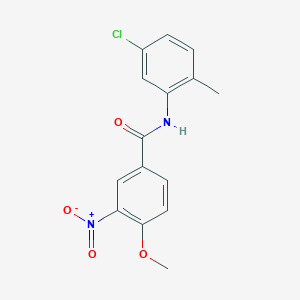

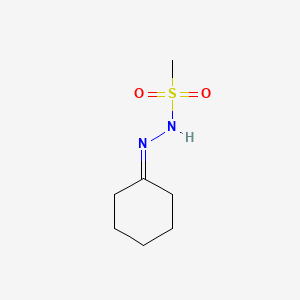

![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)

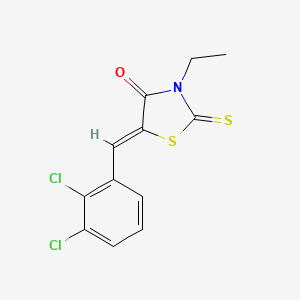

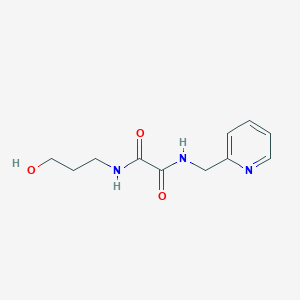

![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)

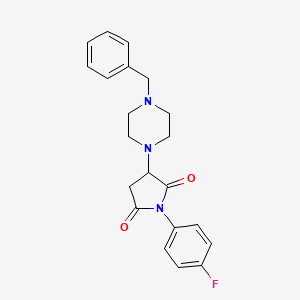

![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)

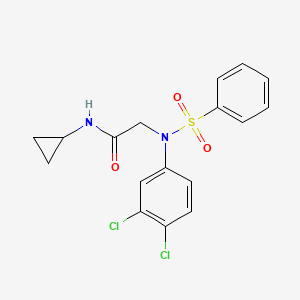

![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)

![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)